(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a multifunctional chemical compound with diverse properties and applications. Its complex structure, featuring a naphthoyl group, a thiazole ring, and various methoxy groups, makes it valuable in scientific research, particularly in drug development, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization, chromatography, and distillation. Safety measures and environmental considerations are also crucial in the industrial setting to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Condensation: : Formation of larger molecules through the reaction of two smaller molecules.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Condensation: : Reagents like acetic anhydride (Ac2O) and various coupling reagents are employed.
Major Products Formed
Scientific Research Applications
This compound is extensively used in scientific research due to its unique structure and reactivity. Its applications include:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying biological processes and interactions with biomolecules.
Medicine: : Developing new pharmaceuticals and understanding drug mechanisms.
Industry: : Utilized in materials science for creating advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways, depending on its application. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and reactivity. Similar compounds include other naphthoyl derivatives, thiazole-based compounds, and various methoxy-substituted molecules. These compounds may share some similarities in reactivity and applications but differ in their specific structures and biological activities.
List of Similar Compounds
3-Methoxy-2-naphthol
2-Naphthoic acid derivatives
Thiazole-based compounds
Methoxy-substituted molecules
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-(3-methoxynaphthalene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-29-11-10-26-19-9-8-17(23(28)31-3)14-21(19)32-24(26)25-22(27)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXINATUPXENHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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